molecular formula C6H13NO2 B559557 D-Leucine CAS No. 328-38-1

D-Leucine

Cat. No. B559557
CAS RN: 328-38-1
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-RXMQYKEDSA-N
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Description

D-Leucine is an essential branched-chain amino acid important for hemoglobin formation . It is used in the biosynthesis of proteins . D-Leucine is an α-amino acid, meaning it contains an α-amino group and an α-carboxylic acid group . It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet .


Synthesis Analysis

Leucine can stimulate muscle protein synthesis and is important for muscle growth . A novel flow-based method has been reported for the flash nanoprecipitation of size-controlled D-leucine nanoparticles for spray-drying formulations .


Molecular Structure Analysis

The molecular formula of D-Leucine is C6H13NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

D-Leucine can be used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . It is also involved in the metabolic control of cell functions in nerve and brain tissue .


Physical And Chemical Properties Analysis

Leucine is soluble in water, slightly soluble in ethanol, and insoluble in ether . Its chemical formula is C6H13NO2 .

Scientific Research Applications

1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri

  • Summary of Application : D-Leucine was added to a novel peptide from Odorrana schmackeri, resulting in enhanced bioactivity and in vivo efficacy .
  • Methods of Application : Two variants of the peptide were designed by adding L-leucine and D-leucine residues at the second position .
  • Results : The antibacterial and anticancer activities of the modified peptides were around ten times stronger than the parent peptide. The activity of the peptide against the growth of Gram-positive bacteria was markedly enhanced after modification .

2. Role and Mechanism of Leucine in Regulating Animal Growth and Development

  • Summary of Application : Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .
  • Methods of Application : Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway .
  • Results : Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

3. Leucine Supplementation Improves Diastolic Function in Heart Failure

  • Summary of Application : Leucine supplementation has been demonstrated to attenuate cardiac dysfunction in animal models of cachexia and heart failure with reduced ejection fraction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling D-Leucine, it is recommended to wear protective clothing, gloves, eye and face protection. Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapours/spray. Avoid ingestion and inhalation .

Future Directions

Research has shown that dileucine, a dipeptide of leucine, boosts the metabolic processes that drive muscle growth 42% more than free leucine does . This suggests that dileucine could be used to enhance muscle growth and health in the future .

properties

IUPAC Name

(2R)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046347
Record name (2R)-2-Amino-4-methylpentanoic acid
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

21.5 mg/mL
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Leucine

CAS RN

328-38-1
Record name D-Leucine
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Record name Leucine, D-
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Record name D-Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01746
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Record name D-Leucine
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Record name (2R)-2-Amino-4-methylpentanoic acid
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Record name D-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 288 °C
Record name D-Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,400
Citations
AL Hartman, P Santos, KJ O'Riordan… - Neurobiology of …, 2015 - Elsevier
… , D-leucine failed to compete for binding by cognate ligands, potentially suggesting a novel target. Even at low doses, D-leucine … These studies raise the possibility that D-leucine may …
Number of citations: 44 www.sciencedirect.com
K Hamase, T Inoue, A Morikawa, R Konno… - Analytical biochemistry, 2001 - Elsevier
… D-leucine is different between the two strains. In the brains of ddY/DAO mice, a relatively high amount of D-leucine … In the brains of ddY/DAO mice, D-leucine amounts are approximately …
Number of citations: 106 www.sciencedirect.com
SW Fox, M Fling, GN Bollenback - Journal of Biological Chemistry, 1944 - cabdirect.org
… One of the aminoacids in gramicidin is d-leucine: this substance was found to have an inhibitory … It appears likely, therefore, that d-leucine acts by preventing the uptake or utilization of l-…
Number of citations: 63 www.cabdirect.org
SE Gilliland, ML Speck - Journal of Dairy Science, 1968 - Elsevier
… It may be that the D-leucine isolated in this study was an excess of the D-amino acid being … of free D-leucine. While the present study has involved the identification of D-leucine as an …
Number of citations: 27 www.sciencedirect.com
RB Jacobsen, EC Jimenez… - The Journal of …, 1999 - Wiley Online Library
… This is the first known occurrence of d‐leucine in a Conus peptide. The discovery of Leu‐… Leu‐contryphan‐P which has valine and d‐leucine instead of 4‐trans‐hydroxyproline and d…
Number of citations: 81 onlinelibrary.wiley.com
M Rechcigl Jr, JK Loosli, HH Williams - Journal of Biological …, 1958 - cabdirect.org
… L-leucine or D-leucine or 0. 425 per cent. L-leucine and 0. … D-leucine all gained considerably in weight, but the D-isomer gave … D-leucine rats gained an average of 12 g. in 27 days, and …
Number of citations: 22 www.cabdirect.org
BF Gerulat, CP Berg - Archives of Biochemistry and Biophysics, 1960 - Elsevier
… Under similar circumstances, d-leucine undergoes inversion … of an equal amount of d-leucine depressed the growth still … either d-valine or d-leucine and retarded growth on complete l…
Number of citations: 14 www.sciencedirect.com
H Hasegawa, T Matsukawa… - American Journal …, 2004 - journals.physiology.org
… Our recent use of stable isotope-labeled d-leucine (d-[ 2 H 7 ]… d-leucine and studying the conversion of d-leucine to the … the hypothesis that d-leucine is predominantly metabolized …
Number of citations: 33 journals.physiology.org
B Tighilet, J Leonard, L Bernard-Demanze… - European Journal of …, 2015 - Elsevier
… N-acetyl-L-leucine and N-acetyl-D-leucine. Efficacy of these three drug treatments has been … In contrast, the N-acetyl-D-leucine isomer had no effect at all on the behavioral recovery, …
Number of citations: 43 www.sciencedirect.com
S Ratner, R Schoenheimer, D Rittenberg - Journal of Biological …, 1940 - cabdirect.org
13. The unnatural d (+)-leucine marked by deuterium in its C-chain and N 15 in its aminogroup, was added to the diet of adult rats. Less of the isotopic N was introduced into the tissue …
Number of citations: 60 www.cabdirect.org

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